molecular formula C12H15ClO B8646894 1-Chloro-3-phenylhex-5-en-3-ol

1-Chloro-3-phenylhex-5-en-3-ol

Cat. No.: B8646894
M. Wt: 210.70 g/mol
InChI Key: UCJCMQUVFCYCEH-UHFFFAOYSA-N
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Description

1-Chloro-3-phenylhex-5-en-3-ol is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-chloro-3-phenylhex-5-en-3-ol

InChI

InChI=1S/C12H15ClO/c1-2-8-12(14,9-10-13)11-6-4-3-5-7-11/h2-7,14H,1,8-10H2

InChI Key

UCJCMQUVFCYCEH-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCl)(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-1-phenylpropan-1-one (100 g, 0.595 mol) in THF (280 ml) was added dropwise to a well-stirred mixture of zinc powder (need not be activated) (40 g, 1.231 mol, satd aq NH4Cl solution (1500 ml) and THF (400 ml). Allyl bromide (143 g, 1.19 mol) was dissolved in THF (200 ml) was slowly added to the reaction mixture. The reaction was mildly exothermic, and the mixture began to reflux spontaneously. After refluxing had ceased, the mixture was stirred for 1 h. The mixture was extracted with EtOAc, dried over anhydrous Na2SO4, and concentrated to give 1-chloro-3-phenylhex-5-en-3-ol (122 g, 97%). 1H NMR: (400 MHz, CDCl3): δ=2.24 (s, 1H), 2.34 (m, 2H), 2.53 (m, 1H), 2.75 (m, 1H), 3.20 (m, 1H), 3.58 (m, 1H), 5.18 (t, 1H), 5.51 (m, 1H), 7.26 (m, 1H), 7.26-7.39 (m, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
143 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-chloro-1-phenylpropan-1-one (170 g, 1.01 mol) in anhydrous THF (1200 mL) was added allylmagnesium bromide (1.2 L, 1 mol/L) at −78° C. under nitrogen. The formed mixture was stirred for 30 min at −78° C. The reaction was quenched with aqueous NaHCO3 solution. The organic phase was separated, dried over Na2SO4 and concentrated to give the crude product, which was purified by column chromatography (petroleum ether/EtOAc=100:1) to afford 1-chloro-3-phenylhex-5-en-3-ol (180 g, 86%). 1H NMR (CDCl3): 2.27 (m, 2H), 2.51 (m, 1H), 2.74 (m, 1H), 3.22 (m, 1H), 3.58 (m, 1H), 5.16 (m, 2H), 5.53 (m, 1H), 7.23 (m, 1H), 7.39 (m, 4H).
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 1000-mL flask was charged with anhydrous CeCl3 (50 g, 0.2 mol) and THF (360 mL). The mixture was vigorously stirred for 3.5 h at rt. The suspension was then cooled to −78° C., and a solution of allylmagnesium bromide (1.0 M in THF, 200 mL) was added. After stirring for 2 h at −78° C., a solution of 3-chloro-1-phenyl-propan-1-one (25 g, 149 mmol) in THF (269 mL) was added dropwise. The reaction mixture was allowed to slowly warm to rt while stirring overnight. The reaction was then quenched with satd aq NaHCO3, extracted with EtOAc, and dried over Na2SO4. After the solvents were evaporated, the residue was purified by chromatography on silica gel eluted with hexanes/EtOAc to afford of 1-chloro-3-phenyl-hex-5-en-3-ol (25 g, 82%) as an oil. 1H NMR (CDCl3): 2.30 (m, 2H), 2.51 (m, 1H), 2.72 (m, 1H), 3.20 (m, 1H), 3.54 (m, 1H), 5.16 (m, 2H), 5.51 (m, 1H), 7.24 (m, 1H), 7.35 (m, 4H).
[Compound]
Name
CeCl3
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
269 mL
Type
solvent
Reaction Step Three

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